molecular formula C6H12ClNO3 B6281576 (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride CAS No. 2287237-73-2

(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B6281576
CAS No.: 2287237-73-2
M. Wt: 181.6
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Description

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral morpholine derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C6H12ClNO3 and a molecular weight of 181.62 g/mol , this compound serves as a valuable synthetic building block. Chiral scaffolds like this morpholine carboxylic acid are crucial in drug discovery for creating conformationally restricted molecules and exploring structure-activity relationships . Researchers utilize such compounds in the synthesis of novel pharmacologically active agents, including investigations into proteasome inhibitors for targeted therapies . The stereochemistry of the compound, defined by the (2S,3R) configuration, is critical for its interaction with biological targets and its overall research value. Proper handling is required as the compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . For this product, storage should be in a sealed container under dry conditions . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2287237-73-2

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Cyclization

A primary route involves constructing the morpholine ring through cyclization of chiral precursors. For example, (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid reacts with morpholine under controlled conditions to form the morpholine core. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by ring closure. Chiral auxiliaries, such as Evans oxazolidinones, ensure stereochemical fidelity at the 2S and 3R positions.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of enamide intermediates using chiral catalysts (e.g., Rhodium-BINAP complexes) provides enantioselective access to the morpholine scaffold. This method achieves high enantiomeric excess (ee >98%) by selectively reducing double bonds adjacent to the carboxylic acid group.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) are preferred for their ability to dissolve intermediates while facilitating byproduct removal via azeotropic distillation. Reactions are typically conducted at 0–5°C during amine addition to minimize racemization, followed by gradual warming to room temperature.

Acid Catalysis and Salt Formation

Cyclization often requires acid catalysis. Hydrochloric acid (HCl) is used to protonate intermediates, driving ring closure and subsequently forming the hydrochloride salt. For instance, treating the free base with concentrated HCl in MeTHF yields the crystalline hydrochloride product.

Key Synthetic Intermediates and Steps

Intermediate: (2R,3S)-5-Oxotetrahydrofuran-2,3-dicarboxylic Acid

This intermediate, synthesized via lactonization of isocitric acid derivatives, undergoes aminolysis with morpholine to install the nitrogen moiety. The process involves:

  • Lactonization : Heating isocitric acid in MeTHF with HCl removes water via Dean–Stark distillation, forming a cyclic lactone.

  • Aminolysis : Reaction with morpholine at 0°C opens the lactone, yielding the morpholine-carboxylic acid precursor.

Purification Techniques

Crude products are purified via silica gel chromatography using heptane/ethyl acetate gradients. Recrystallization from toluene or ethyl acetate enhances enantiomeric purity (>95%).

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the (2S,3R) configuration. Key signals include δ 4.58 ppm (H-8″) and δ 170.2 ppm (carbonyl carbons).

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, confirming ee >99%.

Purity Assessment

  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 181.6, consistent with the molecular formula C6_6H12_{12}ClNO3_3.

  • Elemental Analysis : Matches calculated values for C (39.68%), H (6.66%), and N (7.71%).

Challenges and Innovations

Stereochemical Integrity

Racemization at the 3R position is a major challenge during acidic workups. Solutions include:

  • Low-Temperature Quenching : Adding HCl at −5°C minimizes epimerization.

  • Protected Intermediates : Using tert-butyloxycarbonyl (Boc) groups shields amines during synthesis.

Scalability Issues

Early routes required ion-exchange resins for lactonization, complicating scale-up. Modern protocols replace resins with solvent-driven azeotropic distillation, improving yield (95%) and reducing waste.

Comparative Analysis of Methods

Method Advantages Limitations
Chiral AuxiliaryHigh stereoselectivity (>98% ee)Costly auxiliaries, multi-step synthesis
Catalytic HydrogenationAtom-economical, scalableRequires specialized catalysts
Direct CyclizationFewer steps, moderate yields (70–80%)Risk of racemization

Chemical Reactions Analysis

Esterification and Amide Bond Formation

The carboxylic acid group undergoes classical derivatization reactions.

Reaction TypeReagents/ConditionsProductKey Findings
Esterification Methanol/HCl, DCC/DMAPMethyl (2S,3R)-2-methylmorpholine-3-carboxylateYields depend on steric hindrance from the morpholine ring; optimal at 0–25°C.
Amidation HATU, DIPEA, aminesSubstituted morpholine-3-carboxamidesAmide bond formation proceeds with >80% efficiency for primary amines; hindered amines require extended reaction times.

The hydrochloride salt enhances solubility in polar solvents (e.g., THF, DMF), facilitating these reactions .

Decarboxylation Reactions

Controlled decarboxylation removes the carboxylic acid group:

  • Thermal Decarboxylation : Heating at 150–200°C under inert atmosphere yields 2-methylmorpholine .

  • Photoredox-Mediated Decarboxylation : Using Fukuzumi catalyst 13 and methyl vinyl ketone under visible light produces ketone derivatives via radical intermediates (Scheme 3 in ).

Key Mechanistic Insight :
The reaction proceeds through a homolytic cleavage of the C–COO bond, generating a stabilized α-amino radical intermediate (Fig. 1A in ). Stereoelectronic effects from the morpholine ring influence reaction rates and selectivity .

Ring-Opening and Functionalization

The morpholine ring undergoes selective modifications:

ReactionConditionsProductDiastereoselectivity (d.r.)
Reduction Et3_3SiH, BF3_3·Et2_2O Tetrahydro-1,4-oxazepine derivative4:1 (axial vs equatorial)
Wittig Reaction Ph3_3P=CHCOOEt α,β-Unsaturated esters>95% trans-selectivity

Reduction of the hemiaminal intermediate 3a' occurs with pseudo-A1,3_{1,3} strain minimization, favoring axial attack .

Salt Formation and Acid-Base Reactions

The hydrochloride form participates in reversible protonation:

  • Deprotonation : Treatment with NaHCO3_3 or NaOH regenerates the free base, (2S,3R)-2-methylmorpholine-3-carboxylic acid .

  • Complexation : Forms stable complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) in aqueous ethanol, confirmed by UV-Vis spectroscopy.

Stereochemical Stability

The (2S,3R) configuration remains intact under standard conditions but racemizes at >100°C or strong acidic/basic environments (pH <2 or >12) .

Scientific Research Applications

Pharmaceutical Development

The primary application of (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride lies in pharmaceutical development. It serves as a crucial building block for synthesizing various biologically active compounds. The compound's unique structure, featuring a morpholine ring and a carboxylic acid group, enhances its interaction with biological targets.

Case Studies in Drug Development

  • Neurotransmitter Modulation : Research indicates that this compound may act as an inhibitor in neurotransmitter systems. Preliminary studies have shown its potential to influence receptors involved in neurological functions, suggesting avenues for developing treatments for neurological disorders.
  • Synthesis of Bioactive Compounds : The compound has been utilized in synthesizing derivatives that exhibit antimicrobial and anti-inflammatory properties. For example, derivatives of (2S,3R)-2-methylmorpholine-3-carboxylic acid have demonstrated efficacy against various bacterial strains.

While the specific mechanisms of action for this compound are not fully elucidated, it has shown promise in several biological assays:

  • Binding Affinity Studies : Interaction studies have revealed that the compound binds effectively to certain enzymes and receptors, which could lead to its use as a therapeutic agent.
  • Computer-Aided Drug Design : Computational studies have predicted its activity against specific biological targets, reinforcing the need for further pharmacological exploration.

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. For instance, it may inhibit or activate certain enzymes by mimicking the natural substrate or by binding to the active site .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the carboxylic acid group.

    N-methylmorpholine: A derivative with a methyl group on the nitrogen atom.

    2-methylmorpholine: Lacks the carboxylic acid group but has a similar structure.

Uniqueness

(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylic acid group. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.

Biological Activity

(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound belonging to the morpholine family, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring with a methyl group at the 2-position and a carboxylic acid functional group at the 3-position. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

While specific mechanisms of action for this compound have not been extensively documented, it is suggested that the compound may interact with neurotransmitter systems. Its structural characteristics allow it to potentially inhibit various biochemical pathways, particularly those involving receptors or enzymes critical to neurological functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Similar morpholine derivatives have shown promise in protecting neuronal cells from damage.
  • Antimicrobial Activity : Some studies suggest that morpholine derivatives possess antimicrobial properties, indicating potential applications in combating infections.
  • Antioxidant Activity : Related compounds have demonstrated the ability to scavenge free radicals, suggesting potential health benefits through antioxidant mechanisms.

In Vitro Studies

  • Neuroprotective Studies : In vitro studies on similar morpholine derivatives have shown that they can protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that this compound may share similar protective effects.
  • Antimicrobial Efficacy : Preliminary tests have indicated that compounds with similar structures can inhibit bacterial growth. For example, morpholine derivatives have been evaluated against various bacterial strains, showcasing significant antimicrobial activity.

Computational Studies

Computer-aided drug design has predicted that this compound may act as an inhibitor in neurotransmitter pathways. These predictions are based on its structural compatibility with known receptor sites involved in neurotransmission.

Data Table: Summary of Biological Activities

Biological ActivityEvidence/Study Reference
Neuroprotective EffectsIn vitro studies on similar compounds
Antimicrobial ActivityPreliminary tests against bacterial strains
Antioxidant ActivityStudies on related morpholine derivatives

Q & A

Q. What are the common synthetic routes for (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride, and how are stereochemical outcomes controlled?

Synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, morpholine ring formation can be achieved via cyclization of amino alcohols or reductive amination. Stereochemical control is ensured by using chiral starting materials (e.g., enantiopure amino acids) or catalytic asymmetric synthesis. Protecting groups (e.g., Boc or Fmoc) are critical to prevent racemization during carboxylate activation. Reaction conditions (pH, temperature) must be optimized to retain stereochemical integrity, as seen in related morpholine derivatives .

Q. What analytical techniques are recommended for confirming the stereochemical purity of this compound?

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in structurally similar compounds like (2S,3R)-AHPA hydrochloride .
  • Chiral HPLC : Uses columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers.
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupled with NOESY/ROESY experiments can confirm spatial arrangements of substituents .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Solubility is assessed through pH-dependent studies (e.g., shake-flask method in buffers ranging from pH 1.2 to 7.4). Co-solvents (DMSO, ethanol) or surfactants (Tween-80) may enhance solubility. Hydrochloride salts generally exhibit higher aqueous solubility than free bases, but aggregation tendencies should be monitored via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis, and what thresholds are acceptable for pharmacological studies?

Chiral resolution methods include:

  • Enzymatic kinetic resolution : Lipases or esterases selectively hydrolyze one enantiomer.
  • Diastereomeric salt formation : Use of chiral resolving agents (e.g., tartaric acid derivatives).
    Pharmacological studies typically require ≥98% enantiomeric excess (ee), validated by chiral HPLC or capillary electrophoresis. Impurities ≥0.1% must be characterized for toxicity .

Q. What strategies mitigate hydrolysis or racemization during long-term storage?

  • Lyophilization : Stabilizes the compound in solid form, reducing hydrolytic degradation.
  • Buffered solutions : Store at pH 4–5 (acetate or citrate buffers) to minimize acid/base-catalyzed racemization.
  • Low-temperature storage : −20°C or lower, as recommended for structurally related hydrochlorides .

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

Stereochemistry dictates binding affinity and selectivity. Molecular docking and molecular dynamics simulations can model interactions with active sites (e.g., enzyme pockets or GPCRs). For example, (2S,3R)-configured inhibitors show enhanced binding to enkephalinase due to optimal hydrogen-bonding and steric complementarity, as observed in analogues like (2S,3R)-AHPA .

Q. How can researchers design stability-indicating assays to evaluate degradation under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H2_2O2_2).
  • LC-MS/MS analysis : Quantify degradation products (e.g., dehydrochlorinated or oxidized species).
  • Bio-relevant media : Incubate in simulated gastric/intestinal fluids to assess stability in vivo .

Q. What are the critical considerations for scaling up synthesis without compromising stereochemical integrity?

  • Process analytical technology (PAT) : In-line monitoring via FTIR or Raman spectroscopy ensures reaction completion and stereochemical control.
  • Catalyst optimization : Heterogeneous catalysts (e.g., immobilized enzymes) improve reproducibility.
  • Crystallization control : Seeding techniques prevent polymorphic transitions that may alter solubility or stability .

Data Contradiction Analysis

Q. How should conflicting reports on biological activity (e.g., IC50_{50}50​ variability) be addressed?

  • Standardize assay conditions : Variations in buffer pH, temperature, or enzyme sources (e.g., recombinant vs. tissue-extracted) can alter results.
  • Validate purity : Confirm via orthogonal methods (HPLC, HRMS) to rule out impurity-driven artifacts.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) and statistical tools (e.g., Bland-Altman plots) .

Q. What experimental approaches resolve discrepancies in reported crystal structures or hydrogen-bonding patterns?

  • Re-determine crystal structures under identical conditions (temperature, solvent) to isolate environmental effects.
  • Quantum mechanical calculations : DFT or MP2 methods model hydrogen-bond strengths and compare with experimental data (e.g., bond lengths from XRD) .

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